![molecular formula C19H17N5O2S B2756296 N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 688793-72-8](/img/structure/B2756296.png)
N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction between tryptamine and another compound . For example, a compound was obtained in high yield in the reaction between tryptamine and naproxen . Another compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Molecular Structure Analysis
The molecular structure of similar compounds was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the use of N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications
- Application : Like naproxen, this compound may exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes. COX inhibition reduces prostaglandin synthesis, which plays a role in pain and inflammation .
- Potential : Evaluate its effectiveness against viral infections, including influenza and potentially COVID-19 .
- Potential : Explore its impact on sleep regulation, temperature control, and other neurological processes .
- Potential : Investigate its effects on cancer cell proliferation, apoptosis, and signaling pathways .
Anti-Inflammatory and Analgesic Effects
Antiviral Properties
Neuromodulation and Behavior
Cancer Research
Microbial Inhibition
Mechanism of Action
Target of Action
For instance, compounds containing the indole moiety, such as tryptamine, play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Mode of Action
For example, the mechanism of action of naproxen, a nonsteroidal anti-inflammatory drug (NSAID), involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
Related compounds like naproxen are known to affect thearachidonic acid pathway . They inhibit the conversion of arachidonic acid to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Result of Action
Based on the known effects of related compounds, it can be inferred that this compound may have potential analgesic and anti-inflammatory effects .
Future Directions
The synthesis of new compounds that combine the properties of tryptamine and other compounds is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of other compounds . Future research could focus on synthesizing a hybrid molecule that combines tryptamine and other compounds together in order to combine their properties .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c25-16(20-9-7-12-10-22-15-6-2-1-4-13(12)15)11-24-18(26)14-5-3-8-21-17(14)23-19(24)27/h1-2,4,6,10,14,17,21-22H,3,5,7-9,11H2,(H,20,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOUEHOUXOGUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)NC(=S)N(C2=O)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide |
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